Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl group attached to the isoquinoline core. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted isoquinoline derivatives with various functional groups.
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylate
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 3,3-Dimethyl-2-butanol
Uniqueness
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which confer distinct reactivity and biological activity. Its structural features make it a valuable intermediate in the synthesis of diverse organic compounds and potential therapeutic agents .
Properties
IUPAC Name |
tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTINZMXUQCSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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